methyl [(4Z)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate
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Overview
Description
Methyl [(4Z)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound with a unique structure that includes a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(4Z)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multiple steps. One common method includes the reaction of 1-phenyl-3-methyl-5-pyrazolone with an appropriate aldehyde under acidic conditions to form the intermediate. This intermediate is then reacted with 3-methoxypropylamine to yield the final product. The reaction conditions often involve refluxing in a suitable solvent such as methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Methyl [(4Z)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxypropyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Methyl [(4Z)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl [(4Z)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl [(4Z)-4-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
- Methyl [(4Z)-4-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate
Uniqueness
Methyl [(4Z)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is unique due to its specific substitution pattern and the presence of the methoxypropyl group. This structural uniqueness can lead to distinct chemical properties and biological activities compared to similar compounds .
Properties
Molecular Formula |
C18H23N3O4 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
methyl 2-[4-[N-(3-methoxypropyl)-C-methylcarbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate |
InChI |
InChI=1S/C18H23N3O4/c1-13(19-10-7-11-24-2)17-15(12-16(22)25-3)20-21(18(17)23)14-8-5-4-6-9-14/h4-6,8-9,20H,7,10-12H2,1-3H3 |
InChI Key |
KOGXRGVPLBXMJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCCOC)C1=C(NN(C1=O)C2=CC=CC=C2)CC(=O)OC |
Origin of Product |
United States |
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